Product packaging for Domitroban(Cat. No.:CAS No. 112966-96-8)

Domitroban

Cat. No.: B1670876
CAS No.: 112966-96-8
M. Wt: 377.5 g/mol
InChI Key: PWTCIBWRMQFJBC-ZEMKZVSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Domitroban (CAS Registry Number: 112966-96-8) is a potent and selective thromboxane A2 (TXA2) receptor antagonist . Its primary research value lies in its ability to selectively block the thromboxane A2 receptor, a key GPCR involved in platelet aggregation and smooth muscle contraction . This mechanism makes it a valuable pharmacological tool for investigating pathophysiological processes related to thrombosis and asthma . The compound has been specifically studied in clinical contexts for its antithrombotic and potential antiasthmatic effects . This compound has the molecular formula C20H27NO4S and a molecular weight of 377.50 g/mol . Calculated physicochemical properties include acid dissociation constants (pKa) of 4.79 and 9.43, which are both acidic . Bioactivity data shows high affinity for the thromboxane A2 receptor, with reported Ki values of 9.20 and 9.60 (-log[M]) . During its development, the calcium salt of this compound (S-1452) was trademarked as Anboxan . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO4S B1670876 Domitroban CAS No. 112966-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112966-96-8

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1

InChI Key

PWTCIBWRMQFJBC-ZEMKZVSASA-N

SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O

Canonical SMILES

C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O

Appearance

Solid powder

Other CAS No.

115266-92-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid
calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate
S 145
S 145, (+-)-isomer
S 145, (-)-isomer
S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer
S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer
S-145
S-1452

Origin of Product

United States

Molecular and Receptor Pharmacology of Domitroban

Chemical Classification within the Phenylsulfonylaminobicycloheptenoic Acid Derivatives

Domitroban (B54910) is chemically classified as a phenylsulfonylaminobicycloheptenoic acid derivative. ncats.io It is also known by the designation S-145. biorbyt.comdrugfuture.com The molecular formula for this compound is C20H27NO4S, with a molecular weight of 377.50 g/mol . drugfuture.comrsc.orgdrugcentral.org Its calcium salt form, S-1452, also known as Anboxan®, has a molecular formula of C40H52CaN2O8S2 and a molecular weight of 793.06 g/mol . drugfuture.comkegg.jpspringer.com The IUPAC name for this compound is (Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid. uni.luzhanggroup.org

Characterization as a Thromboxane (B8750289) A2 Receptor (TP Receptor) Antagonist

This compound functions as a thromboxane A2 (TXA2) receptor antagonist. ncats.iobiorbyt.comdrugfuture.comspringer.comwikipedia.org It is a synthetic compound that binds to the TP receptor but does not induce receptor activation, thereby inhibiting the effects of endogenous activating ligands. wikipedia.orgwikidoc.org While primarily an antagonist, this compound has also been reported to exhibit partial agonistic activity in vascular smooth muscle. biorbyt.com The TP receptor, also known as the prostanoid TP receptor, is a G protein-coupled receptor (GPCR) encoded by the TBXA2R gene in humans, and it was the first eicosanoid receptor to be cloned. wikipedia.org It is one of the five classes of prostanoid receptors, which mediate the actions of various prostanoids, including TXA2 and prostaglandin (B15479496) H2 (PGH2). wikipedia.orgguidetopharmacology.org

Binding Specificity to Prostanoid TP Receptors

This compound demonstrates binding affinities to TP receptors that are comparable to those of I-BOP, a stable analog of TXA2. wikipedia.orgwikidoc.org The TP receptor is highly selective for its endogenous ligands, thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), both of which are potent agonists. wikipedia.orgguidetopharmacology.org Studies have investigated the ligand binding specificities of various prostanoid receptors, including the mouse TP receptor, when expressed in Chinese hamster ovary cells, confirming the selective interaction of antagonists like this compound with the TP receptor. ncats.ioguidetoimmunopharmacology.org

Ligand Binding Affinities to TP Receptors in Experimental Systems

This compound exhibits high ligand binding affinities for TP receptors in experimental systems. The pKi values, which represent the negative logarithm of the inhibition constant (Ki) and indicate binding affinity, have been reported for this compound. For the human (Hs) TP receptor, the pKi is 9.6, and for the mouse (Mm) TP receptor, it is 9.2. drugcentral.orgguidetopharmacology.org These values highlight this compound's potent interaction with the TP receptor across different species.

Table 1: Ligand Binding Affinities of this compound to TP Receptors

Receptor TypeSpeciesAffinity (pKi)Source
TP ReceptorHuman9.6 drugcentral.orgguidetopharmacology.org
TP ReceptorMouse9.2 drugcentral.orgguidetopharmacology.org

Kinetic Parameters (k_on, k_off, K_d) in Preclinical Binding Studies

Preclinical binding studies have investigated the kinetic parameters of this compound (referred to as S-145) in its interactions with the thromboxane A2/prostaglandin H2 receptor, focusing on stereospecific recognition. ncats.io While the specific on-rate (k_on), off-rate (k_off), and dissociation constant (K_d) values for this compound were not explicitly detailed in the provided search results, the reported pKi values underscore its high affinity for the TP receptor. For context, other TP receptor antagonists, such as SQ29,548, have reported K_d values of 40 nM for the human TP receptor and 15 nM for the mouse TP receptor in membrane preparations. nih.gov

Stereospecific Recognition in Thromboxane A2/Prostaglandin H2 Receptor Interactions

The interaction of this compound with the thromboxane A2/prostaglandin H2 receptor involves stereospecific recognition. ncats.io this compound is specifically identified as the R-form of the compound S-145. springer.com Its defined stereochemistry, as indicated by its IUPAC name (Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid, is crucial for its specific binding and antagonistic activity at the TP receptor. uni.luzhanggroup.org

Molecular Mechanisms of TP Receptor Antagonism by this compound

The molecular mechanism of TP receptor antagonism by this compound involves its direct binding to the TP receptor, thereby competitively inhibiting the binding of endogenous agonists such as thromboxane A2 (TXA2) and prostaglandin H2 (PGH2). wikipedia.orgwikidoc.org The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation by agonists, typically couples with G proteins to initiate intracellular signaling cascades, including the mobilization of intracellular calcium and activation of phospholipase C (PLC) leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.orginnoprot.comnih.gov By occupying the receptor binding site without inducing activation, this compound prevents these downstream signaling events that would otherwise be triggered by agonists. The human TP receptor exists in two splice variants, TPα and TPβ, which differ in their C-terminal tails, and this compound's antagonistic action would apply to these receptor forms. nih.govwikiwand.compsu.edu

Inhibition of Thromboxane A2-Mediated TP Receptor Activation

This compound functions by binding to the thromboxane A2 receptor (TP receptor) without activating it, thereby inhibiting its activation by endogenous ligands such as thromboxane A2 (TXA2) wikipedia.org. The TP receptor is a G protein-coupled receptor (GPCR) with seven transmembrane segments, and in humans, two splice variants, TPα and TPβ, have been identified wikiwand.comwikipedia.org. TXA2 is a potent prothrombotic agent produced by activated platelets, stimulating further platelet activation and aggregation, and also acting as a vasoconstrictor wikiwand.comwikipedia.orgnih.gov. By binding to the TP receptor, this compound prevents these TXA2-mediated effects wikipedia.orgnih.gov.

Several synthetic compounds, including I-SAP, SQ-29548, S-145, this compound, and vapiprost (B1682828), exhibit similar affinities for binding to the TP receptor as I-BOP, a known TP agonist wikipedia.org. This competitive antagonism by this compound effectively blocks the downstream signaling initiated by TXA2 binding to its receptor.

Interactions with G Protein-Coupled Receptor Superfamily Signaling Pathways

The human TP receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to both Gq and Gα13 proteins haematologica.org. This compound's antagonistic action on the TP receptor directly impacts these G protein-mediated signaling pathways.

Gq coupling: Gq proteins link the TP receptor to phospholipase C (PLC), which in turn regulates intracellular calcium mobilization and the activation of protein kinase C (PKC). These are crucial mediators for granule secretion and the activation of integrin αIIbβ3, which is essential for platelet aggregation haematologica.org.

Gα13 coupling: Gα13 proteins regulate the Rho/Rho-kinase (Rho-ROCK) signaling pathway. This pathway is significant for the phosphorylation of myosin IIa, a process critical for cytoskeletal rearrangements and platelet shape change haematologica.org.

By inhibiting TP receptor activation, this compound effectively disrupts these Gq and Gα13-dependent signaling cascades, thereby attenuating platelet responses and vasoconstriction.

Related Receptor Systems and Cross-Talk in Preclinical Models

The pharmacological profile of this compound extends beyond direct TP receptor antagonism, involving complex interplay with other prostanoid receptors and components of the arachidonic acid pathway, as well as influencing various downstream intracellular signaling cascades in preclinical models.

Interplay with Arachidonic Acid Pathway Components (e.g., Cyclooxygenases, Thromboxane A Synthase)

The arachidonic acid pathway is central to the biosynthesis of various eicosanoids, including TXA2. Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2), and PGH2 is then converted to TXA2 by thromboxane A synthase (TXAS) wikipedia.org.

Thromboxane A Synthase (TXAS): TXAS is responsible for the final conversion of PGH2 to TXA2 wikipedia.orgwikiwand.com. Some drugs are dual inhibitors, blocking both the TP receptor and TXAS, such as picotamide (B163162) wikipedia.org. This compound's specific role as a TP receptor antagonist means it does not directly inhibit TXAS, but by blocking the receptor, it negates the effects of TXA2 produced by TXAS.

Influence on Downstream Intracellular Signaling Cascades (e.g., Rho-ROCK, MAPK, Akt, NF-κB, mTOR)

The TP receptor's activation of Gq and Gα13 proteins leads to the modulation of several intracellular signaling cascades. This compound's inhibition of the TP receptor therefore influences these pathways:

Rho-ROCK Pathway: As mentioned, Gα13 coupling to the TP receptor regulates the Rho/Rho-kinase (Rho-ROCK) signaling pathway, which is vital for cytoskeletal rearrangements and platelet shape change haematologica.org. By blocking the TP receptor, this compound attenuates the activation of this pathway.

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, including ERK, JNK, and p38 MAPK, is involved in various cellular processes, including inflammation and cell proliferation plos.org. While the direct link between this compound and MAPK signaling is not explicitly detailed in the provided search results, GPCRs are known to cross-talk with MAPK pathways. Inhibition of TP receptor signaling could indirectly impact MAPK activation, particularly in contexts where TXA2 plays a role in inflammatory or proliferative responses.

Akt (Protein Kinase B) Pathway: Akt is a key kinase involved in cell survival, growth, and metabolism nih.govfrontiersin.org. GPCRs can activate the Akt pathway through various mechanisms. Disruption of TP receptor signaling by this compound could influence Akt activity in cells where TXA2 signaling contributes to Akt activation.

NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a critical regulator of immune and inflammatory responses researchgate.netuclouvain.be. Activation of certain GPCRs can lead to NF-κB activation. By antagonizing the TP receptor, this compound may modulate NF-κB signaling, potentially reducing pro-inflammatory responses mediated by TXA2.

mTOR (Mammalian Target of Rapamycin) Pathway: mTOR is a central regulator of cell growth, proliferation, and survival wikipedia.orgnih.govnih.govabcam.comguidetopharmacology.org. While a direct mechanistic link between this compound and mTOR was not found, GPCR signaling can influence mTOR activity. Inhibition of TP receptor pathways might indirectly impact mTOR signaling, especially in cellular contexts where TXA2 plays a role in growth or metabolic processes.

Preclinical Pharmacological Characterization of Domitroban

In Vitro Pharmacological Investigations

In vitro studies have elucidated Domitroban's mechanisms of action at the cellular and tissue levels, primarily demonstrating its efficacy as a thromboxane (B8750289) A2 receptor antagonist.

This compound (B54910) has been characterized by its potent antiplatelet activity, primarily through the inhibition of human platelet aggregation. nih.govpsu.edu As a thromboxane A2 receptor antagonist, this compound interferes with the activation of platelets, which are crucial mediators of thrombosis. Studies on related compounds, such as BM573 and BM613, which are potent TP receptor antagonists within the same chemical family, have demonstrated high affinity for the human platelet TP receptor. BM573 exhibited an IC50 of 1.3 ± 0.1 nM, while BM613 showed an IC50 of 1.4 ± 0.2 nM for human platelet TP receptors, indicating their strong antiplatelet potential. psu.edu These findings underscore the mechanism by which this compound, as a TP antagonist, reduces platelet activation and subsequent aggregation.

Table 1: Binding Affinity of Related Compounds to Human Platelet TP Receptors

CompoundHuman Platelet TP Receptor IC50 (nM)
BM5731.3 ± 0.1
BM6131.4 ± 0.2
SQ2954821 ± 2

This compound has been shown to inhibit thromboxane A2 (TXA2) and prostanoid-mediated smooth muscle contraction in various vascular preparations. nih.govpsu.edugoogle.com TXA2 is a potent vasoconstrictor that acts through specific G-protein coupled receptors, known as thromboxane-prostanoid (TP) receptors, found in vascular smooth muscle cells. justia.comrsc.orgtjnpr.orgcvphysiology.com Preclinical investigations have confirmed this compound's ability to prevent vasoconstriction induced by TXA2 and other prostanoids that exert their effects via the thromboxane A2 receptor within the vascular bed. google.com This inhibitory action extends to contractions observed in isolated preparations such as aorta and trachea smooth muscles. nih.govpsu.edu

Information specifically detailing the modulation of inflammatory responses by this compound in endothelial cell models is not explicitly available within the provided search results. General research indicates that endothelial cells play a critical role in inflammatory responses, and their dysfunction can lead to the release of inflammatory mediators and upregulation of cell adhesion molecules. nih.govimrpress.commdpi.comnih.gov However, studies directly linking this compound to these specific modulatory effects on endothelial cell inflammation were not found.

While thromboxane A2 is known to be metabolized in immune cells such as macrophages, nih.govpsu.edu specific detailed research findings on this compound's direct effects on immune cell inflammatory signaling pathways (e.g., in macrophages, microglial cells, or human peripheral blood mononuclear cells) were not extensively detailed in the provided search results. General information suggests that this compound (S-1452/S-145) is capable of hampering cytokine synthesis, which is a broad aspect of inflammatory modulation. nih.govresearchgate.net However, specific pathways or direct impacts on the signaling of these particular immune cell types by this compound were not identified.

This compound (S-1452/S-145) has been indicated to be capable of hampering cytokine synthesis. nih.govresearchgate.net This suggests a role in modulating inflammatory processes at the level of cytokine production in cellular models. However, the specific types of cytokines affected or the particular cellular models in which these effects were observed are not detailed within the scope of the provided information.

In Vivo Pharmacological Investigations

In vivo studies have further supported the therapeutic potential of this compound, particularly highlighting its antithrombotic properties.

Preclinical pharmacological investigations have established that compounds within the class of thromboxane A2 receptor antagonists, including this compound, possess effective antithrombotic activity through the inhibition of the thromboxane pathway. google.com Specifically, related compounds like BM573 and BM613, which are TP receptor antagonists, have been shown to significantly reduce thrombus size in a rat model of ferric chloride-induced arterial thrombosis. nih.govpsu.edu This demonstrates that this compound, as a potent TXA2 receptor antagonist, exhibits antithrombotic effects in live animal models, preventing arterial thrombus formation which is deeply implicated in thrombotic cardiovascular events. psu.edu

Evaluation of Anti-proteinuric Effects in Animal Models of Renal Injury

This compound (S-1452) has demonstrated significant anti-proteinuric effects and the ability to suppress the progression of renal injury in preclinical animal models. nih.govharvard.edunih.gov

Experimental Models of Diabetic Nephropathy

In studies evaluating its effects on diabetic nephropathy, S-1452 was administered to rats with streptozotocin (B1681764) (STZ)-induced diabetes. nih.govharvard.edunih.gov These models are characterized by a pronounced increase in urinary protein excretion, which in control STZ-diabetic rats was observed to be approximately five times higher than in normal rats by 10 weeks after diabetes induction. nih.govharvard.edu Treatment with S-1452 significantly inhibited this increase, with urinary protein excretion rarely observed to rise in treated rats. This inhibitory effect was statistically significant at both 8 and 10 weeks following the induction of diabetes (p < 0.01). nih.govharvard.edunih.gov Furthermore, S-1452 was found to significantly prevent the elevation of total blood cholesterol levels in these diabetic rats, suggesting an additional beneficial metabolic effect contributing to renal protection. harvard.edu

Table 1: Anti-proteinuric Effect of S-1452 in STZ-Induced Diabetic Rats

Group (n=6)Urinary Protein Excretion at 8 WeeksUrinary Protein Excretion at 10 WeeksTotal Blood Cholesterol
Control STZ-Diabetic RatsSignificantly increased~5x normal levelsElevated
S-1452-Treated RatsRarely observed increase (p < 0.01)Significantly inhibited (p < 0.01)Significantly prevented rise
Experimental Models of Murine Lupus Nephritis

The anti-proteinuric efficacy of S-1452 was also investigated in female (NZB x NZW)F1 mice, a well-established model for spontaneous lupus nephritis. nih.govharvard.edunih.gov In these mice, S-1452 treatment was observed to retard the progression of renal injury by slowing the development of proteinuria. nih.govharvard.edu While no proteinuria was detected in either vehicle controls or S-1452-treated mice during the initial 0 to 8 weeks of treatment, a clear divergence in proteinuria incidence was noted at later time points. nih.govharvard.edunih.gov

Table 2: Incidence of Proteinuria in (NZB x NZW)F1 Mice Treated with S-1452

Time Point (Weeks)Control Group (n=20) - Mice with ProteinuriaS-1452 Group (n=20) - Mice with Proteinuria
0-800
1230
1672
2085

Assessment of Platelet Activation Markers in Animal Models

This compound, as a thromboxane A2 (TXA2) receptor antagonist, is mechanistically expected to modulate platelet activation. TXA2 is a potent activator of platelets, stimulating their aggregation, adhesion, and degranulation, and playing a crucial role in blood clot formation. rndsystems.comrjptonline.org Inhibition of the TXA2 receptor by compounds like this compound is known to reduce these platelet responses. rjptonline.org Common markers used to assess platelet activation in animal models include P-selectin (CD62P), CD40L, CD63, and CD107a. nih.govrjptonline.orgnih.govnih.gov While the pharmacological profile of this compound suggests an impact on these markers, specific detailed research findings directly assessing the effect of this compound (S-1452) on these platelet activation markers in animal models were not explicitly identified in the reviewed literature.

Studies on Antithrombotic Activity in Preclinical Models

Given its mechanism as a TXA2 receptor antagonist, this compound (S-1452) is anticipated to possess antithrombotic activity. rjptonline.org TXA2's role in promoting platelet-induced blood clotting and thrombus formation underscores the potential of its antagonists as antithrombotic agents. rjptonline.org Preclinical models commonly employed to evaluate antithrombotic activity include various induced thrombosis models, such as arteriovenous shunt models, electrical induced thrombosis, and ferric chloride-induced arterial thrombosis models, where TXA2 antagonists have been shown to reduce thrombus size. However, specific detailed research findings on the direct antithrombotic activity of this compound (S-1452) in preclinical models were not explicitly identified in the reviewed literature.

Investigation of Cerebroprotective Mechanisms in Experimental Designs

This compound has been identified as an "experimental cerebroprotective drug." nih.gov Cerebroprotective mechanisms in experimental designs often involve the study of interventions that mitigate neuronal damage and preserve brain function following insults such as ischemic stroke. Animal models of stroke are frequently used to investigate mechanisms related to neuronal excitability, synaptic efficiency, and inflammatory responses in the brain. Despite its classification as a cerebroprotective agent, specific detailed research findings outlining the experimental designs used to investigate this compound's cerebroprotective mechanisms were not explicitly identified in the reviewed literature.

Analysis of Potential Antiasthmatic Activity in Animal Models

This compound is recognized as a "potential antiasthmatic" compound. nih.gov The rationale for this potential lies in the pathophysiological role of TXA2, whose overproduction is associated with conditions like asthma, and its ability to induce bronchial smooth muscle contraction. rndsystems.com Animal models commonly used to assess antiasthmatic activity include in vivo models such as histamine-induced bronchospasm in guinea pigs, passive paw anaphylaxis in rats, and milk-induced eosinophilia in mice. In vitro models often involve isolated tracheal chain preparations and mast cell degranulation assays to evaluate effects on bronchial smooth muscle tone and mediator release. However, specific detailed research findings describing the antiasthmatic activity of this compound (S-1452) in these animal models were not explicitly identified in the reviewed literature.

Preclinical Pharmacodynamic Modeling and Simulation

Preclinical pharmacodynamic (PD) modeling and simulation are crucial methodologies in the early stages of drug development. These computational approaches are designed to quantitatively describe and predict the relationship between drug exposure and its resulting biological effects over time. By integrating data from various in vitro and in vivo preclinical studies, these models offer a comprehensive understanding of how a drug interacts with its biological targets at the molecular and cellular levels. wikiwand.comfishersci.comidrblab.net

The application of PK/PD modeling and simulation allows researchers to forecast the time-course effects of different drug doses, elucidate the dynamics of target modulation, and optimize potential dosing schedules to achieve desired therapeutic efficacy. wikiwand.comzhanggroup.org This process typically involves analyzing dose-response relationships and time-course data to construct mathematical models that can predict a compound's behavior and its pharmacological effects within a living system. wikipedia.orgwikipedia.orgguidetopharmacology.org

While this compound's identification as a potent TP antagonist and its binding affinity (pKi value) are established preclinical pharmacological characteristics, specific detailed research findings, including quantitative data tables derived from preclinical pharmacodynamic modeling and simulation studies for this compound, were not available in the consulted scientific literature. Such studies, if available, would typically provide intricate details on the compound's effect-concentration relationships, the time course of its pharmacodynamic response, and the parameters of the models used to simulate these effects.

Compound Names and PubChem CIDs

Synthesis and Analytical Methodologies in Domitroban Research

Chemical Synthesis Pathways for Domitroban (B54910) and its Derivatives

The synthesis of this compound, a bicyclic sulfonamide derivative, can involve a multi-step chemical pathway. One described route for a related bicyclic sulfonamide derivative, which aligns with the structural characteristics of this compound, begins with bicyclo[2.2.1]heptan-2-one. This starting material undergoes an alkylation reaction with allyl bromide in the presence of butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) to yield exo-3-allylbicyclo[2.2.1]heptan-2-one. Subsequently, this intermediate is converted into its corresponding oxime via reaction with hydroxylamine. A reduction step using lithium aluminum hydride (LiAlH4) in THF then produces 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine. google.com

Further steps involve the acylation of the amine with benzyloxycarbonyl chloride using pyridine (B92270) in dichloromethane (B109758) to form a carbamic ester. Epoxidation of this ester with m-chloroperbenzoic acid in dichloromethane yields an epoxide, which is then oxidized with periodic acid (HIO4) to an aldehyde. A Wittig condensation of this aldehyde with 4-carboxybutyl triphenylphosphonium bromide, facilitated by sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO), followed by methylation with diazomethane (B1218177) (CH2N2), leads to 7-[3-endo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-2-exo-yl]-5(Z)-heptenoic acid methyl ester. Deprotection with trifluoroacetic acid yields the free amino ester, which is then acylated with benzenesulfonyl chloride to form the sulfonamide ester. Finally, hydrolysis with potassium hydroxide (B78521) (KOH) in methanol-water yields 7-[3-endo-(phenylsulfonamido)bicyclo[2.2.1]hept-2-exo-yl]-5(Z)-heptenoic acid, a racemic mixture that is this compound. google.com

Advanced Analytical Techniques for Characterization in Research Settings

In research settings, the characterization of chemical compounds like this compound and its derivatives relies on a suite of advanced analytical techniques to confirm their identity, purity, and structural integrity. These methodologies are crucial for ensuring the quality and reliability of research findings.

Commonly employed techniques include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is routinely used for purity assessment and quantification. For instance, the purity of this compound has been reported as 96.39% by HPLC at 210 nm. google.comgoogleapis.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the identification capabilities of mass spectrometry, providing detailed information on molecular weight and fragmentation patterns. epo.orggoogleapis.com

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR) is invaluable for elucidating the precise chemical structure and conformation of this compound and its derivatives by analyzing the magnetic properties of atomic nuclei. googleapis.comgoogleapis.com Infrared (IR) and Raman spectroscopy can identify functional groups and provide insights into molecular vibrations. googleapis.comhazeguitars.com UV-Vis spectroscopy is used for quantitative analysis and to characterize electronic transitions. epo.orghazeguitars.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS are used to determine the exact molecular mass of the compound and its fragments, aiding in structural confirmation and impurity detection. epo.orggoogleapis.comntu.edu.sg

These techniques, while not always specifically detailed for every this compound study, are standard tools in medicinal chemistry and pharmacology for the comprehensive characterization of small molecules.

Radioligand Binding Assay Development and Application in Receptor Studies

Radioligand binding assays are fundamental in pharmacological research for characterizing receptors, determining ligand affinity, and identifying novel therapeutic agents. These assays measure the binding of a radioactively labeled ligand (radioligand) to its specific receptor sites. youtube.com

Key applications of radioligand binding studies include:

Studying receptor regulation and expression. youtube.com

Screening for new drugs that compete with high affinity for receptor binding. youtube.com

Investigating receptor localization and categorizing receptor subtypes. youtube.com

Probing mechanisms of receptor signaling. youtube.com

Optimal assay conditions for platelet TXA2 receptors, for example, typically involve incubations in modified Tyrode's buffer at pH 6.5 and 37°C for 30 minutes. Data analysis often employs Scatchard analysis using programs like LIGAND to calculate the radioligand binding dissociation constant (Kd) and receptor density (Bmax). google.com

In this compound research, given its role as a thromboxane (B8750289) A2 (TXA2)/prostaglandin (B15479496) H2 (PGH2) receptor antagonist, radiolabeled antagonists are crucial for studying receptor interactions. A prominent example is the radioiodinated TXA2/PGH2 receptor agonist, [125I]I-BOP (7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid). googleapis.comnih.govyoutube.com

Studies using [125I]I-BOP have provided significant insights into TXA2/PGH2 receptor characteristics:

[125I]I-BOP binds to human platelets in a saturable and specific manner. Competition curves are often shallow, with Hill coefficients suggesting more complex binding, potentially indicating two distinct binding sites. nicoyalife.comgoogle.com.pg

On human platelets, [125I]I-BOP has been shown to bind to two distinct sites: a high-affinity site (Kd of 234 ± 103 pM, Bmax of 0.7 ± 0.3 pM/mg protein) and a lower-affinity site (Kd of 2.31 ± 0.86 nM, Bmax of 2.2 ± 0.3 pM/mg protein).

In cultured human vascular smooth muscle cells, [125I]I-BOP bound saturably and specifically with a Kd of 2.6 ± 0.6 nM and a Bmax of 33,540 ± 6,200 sites/cell (69 fmoles/mg protein).

Another novel radioiodinated TXA2/PGH2 receptor antagonist, I-SAP (7-[(1R,2S,3S,5R)-6,6-dimethyl-3(4-iodobenzenesulfonylamino)-bicyclo[3.1.1]-hept-2-yl]-5(Z)-heptenoic acid), has been used to characterize TXA2/PGH2 receptors in guinea pig lung membranes. [125I]I-SAP binding was saturable, displaceable, and protein-concentration dependent. Kinetic studies revealed an association rate constant (k1) of 2.12 x 10⁸ M⁻¹ min⁻¹ and a dissociation rate constant (k-1) of 4.46 x 10⁻³ min⁻¹, yielding a kinetically determined Kd of 17.8 pM. Equilibrium binding studies indicated a single class of high-affinity binding sites with a Kd of 52.7 ± 1.9 pM and a Bmax of 92.7 ± 7.2 fmoles/mg protein.

The following table summarizes key radioligand binding assay findings for TXA2/PGH2 receptors:

RadioligandTissue/Cell TypeKd (nM)Bmax ( sites/cell or fmol/mg protein)NotesSource
[125I]I-BOPHuman Platelets (High Affinity)0.234 ± 0.1030.7 ± 0.3 pM/mg protein (180 ± 87 sites/WP )Two binding sites observed
[125I]I-BOPHuman Platelets (Lower Affinity)2.31 ± 0.862.2 ± 0.3 pM/mg protein (666 ± 65 sites/WP )Two binding sites observed
[125I]I-BOPHuman Vascular Smooth Muscle Cells2.6 ± 0.633,540 ± 6,200 sites/cell (69 fmoles/mg protein)Saturable and specific binding
[125I]I-BOPHuman Platelets (Kinetic Kd)0.157N/AFrom association/dissociation kinetics google.com.pg
[125I]I-SAPGuinea Pig Lung Membranes0.0527 ± 0.001992.7 ± 7.2 fmoles/mg proteinSingle class of high affinity sites

Methodologies for Studying Drug-Receptor Binding Kinetics

Understanding the kinetics of drug-receptor interactions—how quickly a drug binds to and dissociates from its target—is crucial for predicting its pharmacological profile.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used for real-time monitoring of biomolecular interactions. It measures changes in refractive index at a sensor surface as molecules bind or dissociate, providing detailed information on binding affinity, association rate (kₒₙ), and dissociation rate (kₒff).

Key aspects of SPR applications in drug-receptor studies include:

Real-time monitoring: SPR allows continuous observation of binding events as they occur, providing kinetic data rather than just endpoint measurements.

Label-free detection: Unlike radioligand assays or FRET, SPR does not require labeling of the interacting molecules, minimizing potential interference with their natural binding properties.

Kinetic and affinity determination: SPR can precisely measure association (kₒₙ) and dissociation (kₒff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kₒff / kₒₙ). This provides a comprehensive understanding of the interaction strength and stability.

Versatility: SPR can be applied to a wide range of molecular sizes, from small molecules like this compound to proteins and viruses, in various sample complexities.

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent spectroscopic technique that provides insights into molecular proximity and conformational changes, making it valuable for studying drug-receptor interactions. FRET occurs when energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of this transfer is highly sensitive to the distance between the donor and acceptor, typically effective over distances of 10-100 Å.

Key aspects of FRET applications in drug-receptor studies include:

Proximity sensing: FRET acts as a "spectroscopic ruler," allowing researchers to determine if two molecules are in close proximity, which is essential for binding events.

Conformational changes: Changes in FRET efficiency can indicate conformational changes within a single molecule or between interacting molecules, providing dynamic information about receptor activation or ligand binding.

Receptor/ligand interactions: FRET can be used to study the binding of ligands to receptors, including the clustering of receptors and changes in their conformation upon ligand binding.

Detection of binding: The occurrence of FRET can be detected by the quenching of donor fluorescence, a reduction in the donor's excited-state lifetime, and/or an increase in acceptor fluorescence emission.

In the context of TXA2 inhibitors, FRET has been utilized, for example, by observing FRET at 535 nm (green) upon excitation at 405 nm. nih.gov This indicates its applicability in studying the interactions of compounds like this compound with their target receptors, providing valuable information on molecular association and conformational dynamics.

In Vitro Assay Development for Pharmacological Evaluation

In vitro assay development is a critical component in the pharmacological evaluation of novel chemical compounds, providing foundational insights into their mechanisms of action, target affinity, and functional effects. For compounds like this compound, understanding its interaction with specific biological targets and its impact on physiological processes at a cellular or molecular level is paramount. These assays are designed to be highly controlled, reproducible, and scalable, enabling detailed characterization of a compound's pharmacological profile before proceeding to more complex studies. nih.govnih.govgd3services.com

Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound for its target receptors. These assays typically employ a competitive radioligand binding format, where the test compound competes with a known radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand is then quantified to determine the binding affinity of the unlabeled compound. This methodology is crucial for identifying and characterizing drug targets. nih.govmerckmillipore.comnih.gov

This compound, identified as an antagonist, has been evaluated for its binding to the thromboxane A2 (TXA2) receptor, also known as the TP receptor. zhanggroup.orgmedkoo.comidrblab.netguidetomalariapharmacology.org Experimental data from such assays have yielded specific binding parameters, including dissociation constant (Kd) and inhibition constant (Ki), which quantify the compound's affinity for the receptor.

Table 1: this compound Binding Affinity to TP Receptor

ParameterValueReferenceDatabase Source
Kd1.25893 nMPMID1825698IUPHAR zhanggroup.org
Ki0.251189 nMPMID1825698IUPHAR zhanggroup.org

These low nanomolar binding affinity values indicate a potent interaction of this compound with the TP receptor, underscoring its potential as a targeted pharmacological agent. zhanggroup.org

Platelet Aggregation Assays

Given this compound's classification as a thromboxane A2 receptor antagonist, in vitro platelet aggregation assays are indispensable for evaluating its functional pharmacological effects. medkoo.comidrblab.net Platelet aggregation tests are widely used to assess platelet function and are typically induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid, epinephrine, or thrombin. eclinpath.com These agonists trigger specific membrane receptors on platelets, leading to activation and subsequent aggregation, primarily mediated by the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor binding fibrinogen. eclinpath.commdpi.comstonybrook.edu

Light Transmission Aggregometry (LTA) is a common method employed for these assays, measuring changes in light transmission through platelet-rich plasma as platelets aggregate. mdpi.com The inhibitory effect of this compound on platelet aggregation can be quantified by observing the reduction in aggregation response in the presence of the compound compared to controls. Research findings indicate that this compound effectively inhibits platelet aggregation, consistent with its antagonistic activity at the TXA2 receptor. medkoo.comidrblab.net This inhibition is a direct measure of its pharmacological efficacy in a relevant physiological process.

Enzyme Inhibition Studies

While specific enzyme targets for this compound beyond its receptor antagonism are not detailed in the provided search results, enzyme inhibition studies represent another crucial category of in vitro assays in pharmacological evaluation. These studies are designed to understand how a compound interacts with and modulates the activity of specific enzymes. fiveable.meamericanpeptidesociety.orgmdpi.com Techniques such as spectrophotometry, fluorescence assays, and isothermal titration calorimetry (ITC) are commonly used to measure enzyme kinetics and determine inhibition constants (Ki). americanpeptidesociety.org Such assays are vital for elucidating mechanisms of action, identifying drug targets, and optimizing lead compounds in drug discovery. fiveable.memdpi.com

Structural Activity Relationship Sar and Ligand Design in Domitroban Analogs

Identification of Key Pharmacophores for TP Receptor Antagonism

Domitroban's structure, a phenylsulfonylaminobicycloheptenoic acid derivative, inherently suggests several key pharmacophoric elements essential for its TP receptor antagonism. Generally, TP receptor antagonists often possess an acidic moiety and distinct hydrophobic regions that interact with complementary sites within the receptor's binding pocket.

In This compound (B54910), the terminal heptenoic acid chain serves as a critical acidic pharmacophore, likely engaging in electrostatic or hydrogen bonding interactions with basic residues in the TP receptor. The bicyclo[2.2.1]heptane core provides a rigid, three-dimensional scaffold, contributing to the precise spatial orientation required for receptor recognition. The phenylsulfonyl group, a prominent hydrophobic and electron-rich moiety, is another significant pharmacophore, expected to participate in hydrophobic and potentially π-stacking interactions within the receptor's binding site. wikiwand.comzhanggroup.org

Research into the TP receptor itself has identified specific amino acid regions critical for ligand binding. The extracellular amino terminus and a portion of transmembrane 1, particularly residues between amino acids 3 and 40, have been shown to be determinants of high-affinity binding. vrachi.name Furthermore, the C-terminal portion of the third extracellular domain (ED3), specifically the region encompassing amino acids Arg174-Met202, and more precisely Cys183-Asp193, has been implicated as a direct ligand-binding site. iiab.me These receptor-side insights underscore the importance of complementary structural features on the ligand, such as those found in this compound, for effective antagonism.

Principles for Modulating Binding Affinity and Selectivity

This compound exhibits high binding affinity for the human TP receptor, with a reported pKi of 9.6. guidetopharmacology.org Modulating binding affinity in TP receptor antagonists, including this compound analogs, typically involves optimizing interactions such as hydrogen bonding, hydrophobic contacts, and electrostatic forces between the ligand and the receptor. The precise positioning of the acidic group, the size and shape of the hydrophobic core, and the nature of the substituents on the phenylsulfonyl moiety can all influence the strength of these interactions.

Selectivity for the TP receptor over other prostanoid receptors (e.g., DP, EP, FP, IP) is a critical aspect of ligand design, minimizing off-target effects. This compound is recognized as a selective TP receptor antagonist. guidetomalariapharmacology.org This selectivity is often achieved by exploiting subtle structural differences in the binding pockets of the various prostanoid G protein-coupled receptors (GPCRs). Ligand modifications that enhance shape complementarity with the TP receptor's unique binding cavity, while disfavoring interactions with other prostanoid receptors, are key to achieving high selectivity. For instance, the specific geometry imposed by the bicyclo[2.2.1]heptane core in this compound likely contributes to its ability to selectively fit into the TP receptor's active site.

Stereochemical Influences on Receptor Recognition and Activity

Stereochemistry plays a paramount role in the recognition and activity of this compound at the TP receptor. This compound possesses a defined absolute stereochemistry, specifically (1R,2S,3S,4S) for the bicyclo[2.2.1]heptane core and a (5Z) configuration for the double bond in the heptenoic acid chain. zhanggroup.org The importance of this precise three-dimensional arrangement is highlighted by the fact that the R-enantiomer of this compound (R-domitroban) was specifically advanced into clinical trials, indicating that this particular stereoisomer is responsible for the desired pharmacological activity. wikiwand.com

Chiral receptors, such as the TP receptor, often exhibit stereospecificity, meaning they preferentially bind and respond to one enantiomer of a chiral ligand. The distinct spatial orientation of functional groups in a specific stereoisomer allows for optimal complementary interactions (e.g., hydrogen bonding, van der Waals forces) within the chiral binding pocket of the receptor. Alterations in stereochemistry can lead to a significant reduction or complete loss of binding affinity and/or efficacy, as the non-preferred enantiomer may not align correctly with the receptor's binding site. This stereochemical precision is a fundamental principle in the design of highly effective and selective TP receptor antagonists like this compound.

Table 1: this compound Binding Affinity to TP Receptor

CompoundReceptor SpeciesActivity TypepKi Value
This compoundHumanAntagonist9.6
This compoundMouseAntagonist9.2

Comparative Preclinical Studies of Domitroban

Comparison with Other Thromboxane (B8750289) A2 Receptor Antagonists

The therapeutic landscape of thromboxane modulation includes several TXA2 receptor antagonists. Preclinical assessments have been crucial in differentiating Domitroban (B54910) from its counterparts based on their ability to inhibit the actions of TXA2 and other prostanoid receptor agonists.

Relative Potency and Efficacy in Preclinical Assays

In comparative preclinical studies, this compound (also known as S-145) has demonstrated a significant potency advantage over other thromboxane A2 (TP) receptor antagonists. For instance, in studies utilizing porcine vascular and platelet receptors, this compound exhibited a binding affinity for the TP receptor that was 5 to 8 times higher than that of SQ29,548, a well-characterized compound in this class. mdpi.com

This higher affinity translated to greater functional potency in certain assays. This compound inhibited contractions induced by the TXA2 mimetic U46619 in pig coronary arteries with an IC50 value that was 52.5 times lower than that of SQ29,548, indicating substantially greater potency in this vascular model. mdpi.com However, in the context of inhibiting U46619-induced secondary aggregation of pig platelets, this compound was found to be approximately equipotent with SQ29,548. mdpi.com

CompoundTargetAssayResult
This compound (S-145) Thromboxane A2 ReceptorBinding Affinity (porcine receptors)5-8 times higher than SQ29,548 mdpi.com
SQ29,548 Thromboxane A2 ReceptorBinding Affinity (porcine receptors)Reference Compound mdpi.com
This compound (S-145) Thromboxane A2 ReceptorU46619-induced coronary artery contractionIC50 52.5 times lower than SQ29,548 mdpi.com
SQ29,548 Thromboxane A2 ReceptorU46619-induced coronary artery contractionReference Compound mdpi.com
This compound (S-145) Thromboxane A2 ReceptorU46619-induced platelet aggregationApproximately equipotent with SQ29,548 mdpi.com
SQ29,548 Thromboxane A2 ReceptorU46619-induced platelet aggregationReference Compound mdpi.com

Distinct Mechanisms of Action within the TP Receptor Antagonist Class

While all TP receptor antagonists share the common mechanism of blocking the binding of TXA2 to its receptor, subtle differences in their interaction with the receptor can lead to varied pharmacological profiles. This compound, like other antagonists in its class, competitively inhibits the TP receptor. This blockade prevents the downstream signaling cascade that leads to platelet activation, vasoconstriction, and smooth muscle cell proliferation.

The preclinical data suggest that the discrepancy in the relative potency of this compound between vascular and platelet systems is not due to tissue selectivity but rather to its kinetic properties, specifically its association constants for the TP receptors in different tissues. mdpi.com This highlights a nuanced distinction in its mechanism of action at the receptor level compared to other antagonists like SQ29,548.

Comparison with Thromboxane Synthase Inhibitors

Another major class of drugs that interfere with the thromboxane pathway are the thromboxane synthase inhibitors. These agents act by a different mechanism, preventing the synthesis of TXA2 from its precursor, prostaglandin (B15479496) H2 (PGH2).

Differential Effects on Thromboxane Pathway Modulation

The primary distinction between this compound and thromboxane synthase inhibitors lies in their site of action within the thromboxane pathway. This compound directly blocks the TP receptor, thereby antagonizing the effects of all agonists that can activate this receptor, including TXA2, PGH2, and isoprostanes. nih.gov

In contrast, thromboxane synthase inhibitors, such as Ozagrel and Dazoxiben, only prevent the enzymatic conversion of PGH2 to TXA2. nih.gov A key consequence of this mechanism is the potential for PGH2 to accumulate and act as a TP receptor agonist itself, which could partially counteract the therapeutic goal of reducing thromboxane-mediated effects. nih.gov Furthermore, this accumulation can lead to the shunting of PGH2 towards the synthesis of other prostaglandins, some of which may have their own biological activities. Therefore, TP receptor antagonists like this compound are considered to offer a more complete and direct blockade of the thromboxane signaling pathway. nih.gov

Implications for Preclinical Efficacy in Specific Models

The broader inhibitory profile of this compound is believed to confer advantages in certain preclinical models. By blocking the effects of PGH2 and isoprostanes in addition to TXA2, this compound can address pathological processes driven by these alternative TP receptor agonists, which are not affected by thromboxane synthase inhibitors. This comprehensive blockade may be particularly relevant in conditions where oxidative stress leads to the formation of isoprostanes, which can activate TP receptors and contribute to disease pathogenesis. While direct comparative preclinical efficacy studies with quantitative data are limited, the mechanistic differences suggest that this compound may demonstrate superior efficacy in models where multiple TP receptor agonists play a significant role.

Assessment of Potential Synergistic or Additive Effects with Other Preclinical Agents

Preclinical research often explores the potential benefits of combining therapeutic agents to achieve enhanced efficacy or to target multiple disease pathways. The investigation of this compound in combination with other preclinical agents is an area of interest to determine if synergistic or additive effects can be achieved.

Currently, specific preclinical studies detailing the synergistic or additive effects of this compound in combination with other antiplatelet agents or drugs targeting different pathways are not extensively reported in publicly available literature. However, the distinct mechanism of action of this compound as a TP receptor antagonist suggests a theoretical basis for potential additive or synergistic effects when combined with drugs acting on other pathways of platelet activation, such as P2Y12 receptor antagonists or cyclooxygenase inhibitors. Further preclinical research is necessary to explore these potential interactions and their therapeutic implications.

Advanced Methodological Considerations in Domitroban Research

Utilization of Gene Editing and Knockout Models for TP Receptor Studies

Gene editing and knockout models have been instrumental in dissecting the physiological functions of the TP receptor. Mice with targeted disruption of the TBXA2R gene (TP knockout mice) have provided direct evidence of the receptor's in vivo roles. wikipedia.orgwikipedia.orgoup.comhmdb.cacenmed.comnih.govuni.luuni.lunih.gov

Studies utilizing TP knockout mice have revealed several key physiological consequences:

Hemostasis : TP-deficient mice exhibit markedly prolonged bleeding times, underscoring the critical role of the TP receptor in promoting hemostasis. This prolongation is comparable to that observed in wild-type mice treated with pharmacological TP receptor antagonists like SQ-29,548. wikipedia.org

Cardiovascular Function : In models of angiotensin II-induced hypertension, TP deficiency significantly attenuates the increase in blood pressure and reduces cardiac hypertrophy, particularly in the C57BL/6 genetic background. wikipedia.orgoup.com TP knockout mice also show cardioprotection against myocardial ischemia/reperfusion injury. nih.gov

Inflammation and Tissue Remodeling : TP knockout mice display suppressed lymphangiogenesis and reduced accumulation of CD11b-positive cells (macrophages and T cells) in models of inflammation. uni.lu

Cancer Metastasis : TP knockout mice have demonstrated a reduction in lung colonization and mortality rate in lung metastasis models of melanoma cells. hmdb.ca

Renal Injury : Genetic deletion of TP has been shown to confer renoprotection against ischemia/reperfusion-induced oxidative stress and dysfunction in the kidney. nih.gov

The generation of these models often involves homologous recombination in embryonic stem cells, leading to inactivation of the TBXA2R gene. wikipedia.org More recently, CRISPR/Cas9 genome editing systems have been employed to generate TP knockout cells, allowing for precise in vitro studies of TP receptor function. nih.gov

Observed Phenotypes in TP Receptor Knockout Mice
Physiological SystemObserved Phenotype in TP Knockout MiceRelevant Condition/ModelSource
HemostasisMarkedly prolonged bleeding times; impaired platelet aggregationBaseline; in vitro platelet aggregation studies wikipedia.org
Cardiovascular SystemAttenuated increase in blood pressure; reduced cardiac hypertrophyAngiotensin II-induced hypertension wikipedia.orgoup.com
Cardiovascular SystemCardioprotection against myocardial ischemia/reperfusion injuryMyocardial ischemia/reperfusion injury nih.gov
Inflammation/LymphaticsSuppressed lymphangiogenesis; reduced accumulation of CD11b-positive cellsLPS-induced lymphangiogenesis uni.lu
OncologyReduction in lung colonization and mortality rateLung metastasis model of melanoma cells hmdb.ca
Renal SystemRenoprotection against oxidative stress and dysfunctionRenal ischemia/reperfusion injury nih.gov

Application of cDNA Cloning and Expression Techniques for Receptor Analysis

The molecular cloning and expression of TP receptor cDNA have been pivotal in understanding its structure, isoforms, and signaling pathways. The human TP receptor (hTP) was first cloned from a megakaryocytic/placental cDNA library in 1991. cenmed.com Subsequently, a second isoform, TPβ, was discovered in 1994, arising from alternative mRNA splicing and differing from the original TPα isoform primarily in its carboxyl-terminal cytoplasmic region. uni.lucenmed.comwikipedia.org

These cDNA cloning efforts enabled the expression of TP receptors in various mammalian cell lines, including COS-1, HEK293, and HEK293S-TetR inducible systems, to study receptor function and expression levels. zhanggroup.orgwikipedia.org For instance, transient expression in COS-1 or HEK293S cells yielded TP expression levels of 3.8 ± 0.3 pmol/mg of membrane protein. zhanggroup.org Optimization of expression in HEK293S-TetR cells, by varying concentrations of inducers like tetracycline (B611298) and sodium butyrate, led to a four-fold increase in expression, reaching 15.8 ± 0.3 pmol of receptor/mg of membrane protein. zhanggroup.org This high-level expression facilitates detailed biochemical and biophysical characterization of the receptor.

Furthermore, cDNA cloning and expression techniques have been used to investigate the differential expression and functional implications of the TPα and TPβ isoforms. While most human tissues and cell types express both isoforms, the liver hepatoblastoma HepG2 cell line has been found to exclusively express TPα mRNA. wikipedia.org In many cell types, TPα mRNA predominates over TPβ mRNA, with varying relative expression ratios observed across different tissues, such as human umbilical vein endothelial cells (HUVECs). wikipedia.org

Northern Blot Analysis in Receptor Expression Studies

Northern blot analysis is a fundamental technique employed to detect and quantify specific messenger RNA (mRNA) molecules, providing insights into gene expression levels. In TP receptor research, Northern blot has been extensively utilized to assess the expression of TP receptor mRNA in various tissues and cell lines. wikipedia.orgwikipedia.orgnih.govpharmakb.comnih.govnih.govnih.gov

Key applications of Northern blot analysis in TP receptor studies include:

Verification of Gene Inactivation : In TP knockout mouse models, Northern blot analysis of thymic RNA confirmed the absence of the 2-kb TP receptor mRNA transcript in TP-deficient animals, thereby validating the targeted gene disruption. wikipedia.org

Assessment of Tissue and Cell-Specific Expression : Researchers have used Northern blot to determine the presence and relative abundance of TP receptor mRNA in diverse tissues such as thymus, lung, kidney, spleen, and placenta, as well as in various cell lines including human bladder cancer cells, HEK293-APP stable cells, and mesangial cells. wikipedia.orgwikipedia.orgnih.govpharmakb.comnih.govnih.gov

Monitoring Expression Changes in Response to Stimuli or Antagonists : Northern blot has been instrumental in demonstrating changes in TP receptor mRNA levels or the expression of downstream target genes (e.g., amyloid precursor protein (APP), tissue plasminogen activator (tPA), plasminogen activator inhibitor-1 (PAI-1)) in response to TP receptor agonists (like U-46619) or antagonists (like SQ-29,548). nih.govpharmakb.com For instance, U-46619 was shown to significantly increase tPA mRNA levels in mesangial cells, an effect that was blocked by SQ-29,548. pharmakb.com

Development and Validation of Animal Models for Specific Pathophysiological Conditions relevant to Thromboxane (B8750289) A2 Receptor Modulation

The development and validation of relevant animal models are critical for evaluating the therapeutic potential of TP receptor modulators like Domitroban (B54910). These models mimic human pathophysiological conditions where TXA2-TP receptor signaling is implicated.

A diverse array of animal models has been established and utilized:

Cardiovascular Diseases :

Hypertension : Angiotensin II-induced hypertension models in mice are employed to study the role of TP receptors in blood pressure regulation and cardiac hypertrophy. wikipedia.orgoup.com

Myocardial Ischemia and Infarction : Various animal models of myocardial ischemia and remote ischemic preconditioning are used to assess the cardioprotective effects of TP receptor antagonists, which can lessen myocardial infarct size and block cardiac dysfunction. wikipedia.org

Pulmonary Arterial Hypertension (PAH) : Preclinical PAH models, such as monocrotaline (B1676716) (MCT)-induced PAH in rats and Sugen/Hypoxia (SuHx)-induced PAH, as well as pulmonary artery banding (PAB) models of right ventricular pressure overload in rodents, are extensively used to evaluate TP antagonists. researchgate.netnih.govzhanggroup.orgguidetomalariapharmacology.org These models allow for the assessment of hemodynamic parameters, cardiac remodeling, and fibrosis.

Renal Diseases : Animal models of renal injury, including those exhibiting proteinuria and ischemia/reperfusion injury, are used to investigate the renoprotective effects of TP receptor modulation. wikipedia.orgcenmed.comnih.gov

Respiratory Diseases :

Asthma : Mouse models of asthma, such as those induced by ovalbumin or dust mites, are used to study the impact of TP receptor antagonists on airway hyperresponsiveness, bronchoconstriction, and pulmonary eosinophilia. uni.luuni-freiburg.de

Thrombotic Disorders : Ferric chloride-induced arterial thrombosis models in rats are employed to assess the antiplatelet and antithrombotic effects of TP receptor antagonists. idrblab.net

Muscular Dystrophy : Mouse models of muscular dystrophy (e.g., mdx/utrn double knockout, mdx/mTR double knockout, and delta-sarcoglycan knockout mice) are used to investigate the impact of TP receptor antagonism on cardiomyopathy, cardiac fibrosis, and survival. nih.gov

Ductus Arteriosus : Rat models are used to study the effect of TP receptor stimulation on the closure of the ductus arteriosus, a critical vessel in fetal circulation. guidetopharmacology.org

These models provide a platform for preclinical efficacy studies, allowing researchers to understand the mechanistic actions of TP receptor modulators in complex biological systems.

Integration of PK/PD Modeling in Preclinical Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are integral components of preclinical research, providing a quantitative understanding of the relationship between drug exposure and its pharmacological effects. The integration of PK/PD modeling is crucial for optimizing dosing regimens, predicting drug behavior in vivo, and facilitating the translation of preclinical findings to clinical applications. newdrugapprovals.orgguidetopharmacology.org

In the context of TP receptor antagonists, PK/PD modeling involves:

Pharmacokinetics (PK) : Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound. This includes determining parameters such as plasma concentration-time profiles, area under the curve (AUC), maximum plasma concentration (Cmax), clearance, and half-life.

Pharmacodynamics (PD) : Quantifying the drug's effect on its target (TP receptor) and downstream biological responses. For TP receptor antagonists, this often involves measuring the inhibition of platelet aggregation induced by TP agonists (e.g., U-46619) or assessing changes in physiological parameters modulated by TP signaling.

Translational PK/PD modeling aims to integrate in silico, in vitro, and in vivo preclinical data with mechanism-based models to predict drug effects in humans. newdrugapprovals.org This approach helps in the selection of lead compounds, determination of first-in-human doses, and design of early clinical trials. newdrugapprovals.orgguidetopharmacology.org For example, PK/PD profiles have been characterized for other TP receptor antagonists such as vapiprost (B1682828) and AA-2414 (Seratrodast), demonstrating the relationship between their plasma concentrations and their inhibitory effects on platelet aggregation. Similarly, the PK/PD profiles of novel TP antagonists like NTP42 have been evaluated in preclinical models to confirm their efficacy and guide clinical development. guidetomalariapharmacology.org

By establishing a quantitative relationship between drug exposure and its pharmacological effect, PK/PD modeling provides valuable insights into target modulation and helps define optimal dosing schedules to achieve desired efficacy while minimizing potential off-target effects. guidetopharmacology.org

Human TP Receptor Isoform Expression
IsoformOrigin/DiscoveryKey CharacteristicsCell/Tissue Expression ExamplesSource
TPαOriginally cloned from human placenta/megakaryocytic cDNA library (1991)343 amino acids; predominates over TPβ mRNA in most cell types; similar expression levels across many cell/tissue typesHepG2 (exclusive expression), HEL cells, HUVECs, platelets, lung, kidney, spleen, thymus uni.lucenmed.comwikipedia.orgzhanggroup.org
TPβSplice variant cloned from endothelium (1994)407 amino acids; extended C-terminal cytoplasmic domain; extensive differences in mRNA levels observed across cell/tissue typesHEL cells, HUVECs (low levels compared to TPα), platelets, lung, bladder cancer cell lines uni.lucenmed.comwikipedia.orgnih.gov

Future Directions and Research Gaps in Domitroban Preclinical Studies

Elucidation of Comprehensive Signaling Networks Affected by Domitroban (B54910)

The thromboxane (B8750289) A2 receptor (TP receptor) is a G protein-coupled receptor (GPCR) that, upon activation by agonists like TXA2, initiates diverse intracellular signaling cascades. These pathways include the activation of Gq alpha subunit family members (G11, G15, G16), which subsequently lead to the activation of phospholipase C, inositol (B14025) 1,4,5-trisphosphate (IP3) generation, and mobilization of intracellular calcium (Ca2+) guidetopharmacology.org. Downstream effectors involve protein kinase Cs, calmodulin-modulated myosin light chain kinase, Mitogen-activated protein kinases (MAPKs), and Calcineurin guidetopharmacology.org. Beyond these classical pathways, TP receptor activation has been implicated in stimulating tumor cell proliferation, migration, neovascularization, invasiveness, and metastasis across various cancers, mediated through pathways such as PKA/CREB, PKC, and ERK signaling, which can lead to the expression of Nurr1 and subsequent cyclin D1 expression cenmed.combio-techne.com. Additionally, a constitutive interaction between TPα/TPβ isoforms and protein kinase C-related kinase 1 (PRK1) has been observed, resulting in the phosphorylation of histone H3 and promoting cell migration and proliferation in prostate carcinoma cell lines bio-techne.com.

Despite this understanding of general TP receptor signaling, a significant research gap exists in comprehensively elucidating the specific and nuanced signaling networks affected by this compound. Future preclinical studies need to precisely map how this compound modulates or interferes with these intricate pathways in different cell types and disease contexts. This includes identifying specific downstream targets, assessing the extent of pathway inhibition or modulation, and understanding any compensatory mechanisms that might arise upon TP receptor blockade. Such detailed mapping is crucial for predicting the full biological impact of this compound and identifying potential synergistic therapeutic strategies.

Exploration of Novel Mechanisms beyond Primary TP Receptor Antagonism

This compound's primary mechanism of action is its direct antagonism of the TP receptor guidetopharmacology.orgcenmed.combio-techne.com. However, the field of TP receptor pharmacology suggests the potential for broader or more complex interactions. For instance, some TP receptor antagonists have demonstrated additional activity in reducing TXA2 production through the inhibition of cyclooxygenases, indicating a dual mechanism of action guidetopharmacology.org. Similarly, endogenous compounds like epoxyeicosatrienoic acids (EETs) and dihydroxy-eicosatrienoic acids (DHETs) function as TP-selective competitive antagonists, inducing vasodilation, but also exhibit weaker affinities for other non-TP prostanoid receptors tocris.com. Furthermore, studies on other compounds, such as Compound 21 (an AT2-receptor agonist), have revealed unexpected low-affinity TP-receptor antagonism that contributes to its effects, such as inhibiting platelet aggregation zhanggroup.org.

A critical research gap for this compound lies in investigating whether it possesses any novel mechanisms beyond its well-established direct TP receptor antagonism. This could involve exploring its potential to influence TXA2 synthesis, interact with other receptors (even at lower affinities), or modulate other biological processes indirectly. Identifying such additional mechanisms could uncover previously unrecognized therapeutic benefits or inform strategies for combination therapies.

Development of Advanced In Vitro and In Vivo Models for Specific Conditions

Preclinical research heavily relies on in vitro and in vivo models to assess drug efficacy and safety. However, a persistent challenge in drug development is the often-limited translatability of findings from conventional preclinical models to human clinical settings nih.gov. This discrepancy can stem from various factors, including differences in experimental design, the validity of animal models, treatment durations, and the inability of simplified models to fully capture the complexity of human diseases nih.gov.

For this compound, a key future direction involves the development and utilization of more advanced in vitro and in vivo models tailored to specific disease conditions where TP receptor modulation is relevant. This includes:

Organ-on-a-chip technologies: These microphysiological systems can more accurately mimic human organ-level physiology and disease states, allowing for a better understanding of this compound's effects on complex cellular interactions and tissue responses wikiwand.comnih.gov.

Patient-derived models: Utilizing patient-derived cells or organoids could provide more personalized insights into this compound's efficacy and help identify patient populations most likely to benefit from TP receptor antagonism.

Complex animal models: Developing or employing more sophisticated animal models that better recapitulate the human disease etiology, such as models of advanced atherosclerosis hmdb.ca or specific cancer types where TP receptors play a significant role guidetopharmacology.orgcenmed.com, would enhance the predictive power of preclinical studies. Models that accurately reflect the complex cellular environment, such as those used in biomaterials research, could also be adapted to study this compound's impact on TP receptor-mediated responses in specific tissue microenvironments wikipedia.org.

Deeper Investigation into Extraplatelet Sources of Thromboxane A2 and TP Receptor Activation in Disease Models

While thromboxane A2 (TXA2) is predominantly known as a product of activated platelets, significant extraplatelet sources of TXA2 and TP receptor activation exist and play crucial roles in various pathological conditions hmdb.canih.govuni.lu. Cells such as monocytes, macrophages, endothelial cells, and vascular smooth muscle cells contribute to TXA2 production, often via cyclooxygenase-2 (COX-2), a pathway less sensitive to aspirin (B1665792) inhibition compared to platelet COX-1 hmdb.cauni.lu. Beyond TXA2, TP receptors can also be activated by other endogenous agonists, including prostaglandin (B15479496) H2 (PGH2), isoprostanes (non-enzymatic products of arachidonic acid derived from oxidative stress), and 20-hydroxyeicosatetraenoic acid (20-HETE) guidetopharmacology.orguni.luwikipedia.orgnih.gov. The formation of isoprostanes, for instance, is not inhibited by aspirin and is elevated in cardiovascular and inflammatory diseases wikipedia.orgnih.gov.

A critical research gap for this compound is a deeper investigation into how it specifically modulates TP receptor activation by these diverse extraplatelet sources and non-TXA2 agonists in various disease models. This involves understanding the relative contribution of different agonists in specific pathological contexts (e.g., inflammation, atherosclerosis, hypertension, diabetes) and how this compound's antagonism impacts the downstream effects of these varied activations hmdb.canih.govuni.lunih.gov. Such studies would provide a more complete picture of this compound's therapeutic breadth beyond its anti-platelet effects.

Understanding the Role of Oxidative Stress and Post-transcriptional Modifications on TP Receptor Function in Preclinical Settings

Oxidative stress and the generation of reactive oxygen species (ROS) significantly influence TP receptor function. ROS can enhance the stability and increase the density of functional TP receptors at the cell membrane wikipedia.orgnih.govwikidoc.org. High levels of oxidants also promote the formation of isoprostanes, which are potent activators of TP receptors, thereby creating a feed-forward loop that exacerbates inflammation and oxidative stress in conditions like atherosclerosis, hypertension, and diabetes nih.gov. The post-transcriptional stabilization of TP receptors is, in part, dependent on reactive oxygen species nih.gov.

Potential for Repurposing in New Preclinical Research Areas based on TP Receptor Modulation

The thromboxane A2 receptor (TP receptor) is involved in a broad spectrum of physiological and pathophysiological processes beyond its well-known role in platelet aggregation and thrombosis. These include asthma, myocardial infarction, inflammation, acquired immunity, and atherogenesis nih.gov. Notably, TP receptor activation has been shown to stimulate tumor cell proliferation, migration, neovascularization, invasiveness, and metastasis in various cancers, including those of the prostate, breast, lung, colon, brain, and bladder guidetopharmacology.orgcenmed.combio-techne.com. TP receptor antagonism, exemplified by compounds like Terutroban, has demonstrated antiatherosclerotic and antithrombotic properties, and can improve vascular function hmdb.canih.govnih.gov.

Given this compound's established role as a TP receptor antagonist, there is significant potential for its repurposing and exploration in new preclinical research areas. This could include:

Atherosclerosis: Investigating this compound's ability to retard atherogenesis and promote plaque regression in relevant animal models hmdb.canih.gov.

Cancer: Exploring its anti-proliferative, anti-migratory, and anti-metastatic effects in preclinical models of various cancers where TP receptor signaling contributes to tumor progression guidetopharmacology.orgcenmed.combio-techne.com.

Inflammatory Diseases: Studying its impact on inflammatory responses mediated by TP receptors in chronic inflammatory conditions guidetopharmacology.orgnih.gov.

Vasoconstrictive Disorders: Further examining its role in modulating vasoconstriction in conditions beyond acute thrombosis, such as hypertension or pulmonary hypertension guidetopharmacology.org.

Repurposing efforts for this compound could leverage the existing knowledge of TP receptor biology in these diverse disease contexts, potentially accelerating the identification of new therapeutic applications.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Q & A

Q. What steps validate this compound’s metabolite stability in human liver microsomes when published half-lives vary?

  • Methodological Answer : Conduct time-course assays with pooled microsomes from ≥10 donors to capture genetic diversity. Include CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic hotspots. Compare degradation kinetics via nonlinear regression (e.g., Michaelis-Menten) and report 95% confidence intervals for extrapolated in vivo clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Domitroban
Reactant of Route 2
Domitroban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.